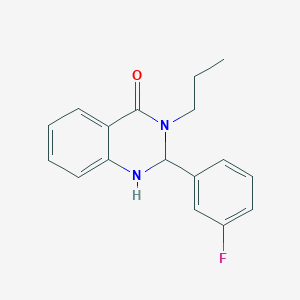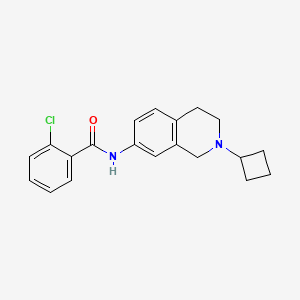![molecular formula C24H36N4O2 B5051666 N-[1-(1-adamantyl)ethyl]-5-(3,5-dimethyl-1-piperazinyl)-2-nitroaniline](/img/structure/B5051666.png)
N-[1-(1-adamantyl)ethyl]-5-(3,5-dimethyl-1-piperazinyl)-2-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-[1-(1-adamantyl)ethyl]-5-(3,5-dimethyl-1-piperazinyl)-2-nitroaniline” is a complex organic molecule. It contains an adamantyl group, which is a type of bulky, three-dimensional alkyl group derived from adamantane . It also contains a piperazinyl group, which is a type of cyclic amine, and a nitroaniline group, which is an aromatic amine with a nitro group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, the adamantyl group can be introduced into molecules using 1-adamantylamine as a reactant . The piperazinyl group can be introduced using appropriate piperazine derivatives .Molecular Structure Analysis
The adamantyl group is a three-dimensional, cage-like structure, which can impart unique properties to the molecules it is part of . The piperazinyl group is a six-membered ring containing two nitrogen atoms . The nitroaniline group consists of an aniline (an aromatic amine) with a nitro group (-NO2) attached .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the bulky adamantyl group, which can hinder access to reactive sites on the molecule . The piperazinyl and nitroaniline groups could potentially participate in various reactions depending on the conditions .Propriétés
IUPAC Name |
N-[1-(1-adamantyl)ethyl]-5-(3,5-dimethylpiperazin-1-yl)-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N4O2/c1-15-13-27(14-16(2)25-15)21-4-5-23(28(29)30)22(9-21)26-17(3)24-10-18-6-19(11-24)8-20(7-18)12-24/h4-5,9,15-20,25-26H,6-8,10-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHRYUWXQQAQKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1)C)C2=CC(=C(C=C2)[N+](=O)[O-])NC(C)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-({[(5-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5051605.png)
![[(1-methyl-3-phenylpropyl)amino]acetonitrile hydrochloride](/img/structure/B5051611.png)
![2-chloro-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5051616.png)
![N-[2-(1-azepanylmethyl)-1-methyl-1H-benzimidazol-5-yl]propanamide](/img/structure/B5051622.png)
![3-(2-chlorobenzyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5051627.png)
![1-(4-chlorobenzyl)-5-[(4-methyl-1-piperidinyl)carbonyl]-2-piperidinone](/img/structure/B5051635.png)
![dimethyl 2-{[(2-pyrimidinylthio)acetyl]amino}terephthalate](/img/structure/B5051643.png)
![(2E)-N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-3-(2-furyl)-N-methylacrylamide](/img/structure/B5051663.png)
![3-{2-[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]-2-oxoethyl}-2,6,6-trimethyl-1-propyl-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B5051673.png)
![5-(2,3-dimethoxyphenyl)-2-methyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B5051676.png)


